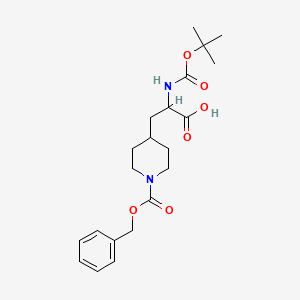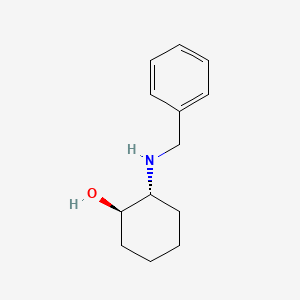
5-(4-methoxyphenyl)-1-(3-methoxypropyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid
Descripción general
Descripción
5-(4-methoxyphenyl)-1-(3-methoxypropyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid is a useful research compound. Its molecular formula is C18H23NO4 and its molecular weight is 317.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(4-methoxyphenyl)-1-(3-methoxypropyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-methoxyphenyl)-1-(3-methoxypropyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Applications
A study by Hublikar et al. (2019) synthesized a series of novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives, highlighting their effective in vitro antimicrobial activities. The presence of the methoxy group in the structure was found to increase the antimicrobial activity, pointing towards the significance of structural modification in enhancing biological effects Hublikar et al., 2019.
Anti-inflammatory and Analgesic Activities
Research by Muchowski et al. (1985) involved the synthesis of 5-acyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and their derivatives, assessing their anti-inflammatory and analgesic activities. The study highlighted the correlation between the structural attributes of benzoyl substituents and the compounds' efficacies in analgesic and anti-inflammatory assays, suggesting potential applications in pain and inflammation management Muchowski et al., 1985.
Synthetic Methodologies and Chemical Properties
The work by Ibata et al. (1992) described the synthesis and reaction mechanisms of 5-alkoxyoxazoles with tetracyanoethylene, leading to the formation of 5-substituted 3,3,4,4-tetracyano-2-(p-nitrophenyl)-3,4-dihydro-2H-pyrrole-2-carboxylic acids. This study provides valuable insights into the synthetic strategies and chemical behavior of pyrrole derivatives, offering a basis for further chemical transformations and applications Ibata et al., 1992.
Potential Pharmacological Applications
Bijev et al. (2003) synthesized new substituted 1H-1-pyrrolylcarboxamides, exploring their potential pharmacological interest via acyl chlorides. The compounds were characterized by their structural features, indicating the possibility of diverse biological activities based on the pyrrole framework Bijev et al., 2003.
Propiedades
IUPAC Name |
5-(4-methoxyphenyl)-1-(3-methoxypropyl)-2,4-dimethylpyrrole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c1-12-16(18(20)21)13(2)19(10-5-11-22-3)17(12)14-6-8-15(23-4)9-7-14/h6-9H,5,10-11H2,1-4H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTAYNXCWVIIWLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1C(=O)O)C)CCCOC)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601132208 | |
| Record name | 5-(4-Methoxyphenyl)-1-(3-methoxypropyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601132208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
879329-84-7 | |
| Record name | 5-(4-Methoxyphenyl)-1-(3-methoxypropyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=879329-84-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Methoxyphenyl)-1-(3-methoxypropyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601132208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



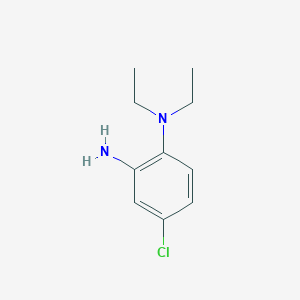
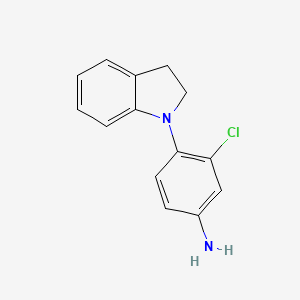
![(2-Chloro-3-pyridinyl)[3,4-dihydro-2(1H)-isoquinolinyl]methanone](/img/structure/B3022129.png)
![(2-Chloro-3-pyridinyl)[3,4-dihydro-1(2H)-quinolinyl]methanone](/img/structure/B3022130.png)
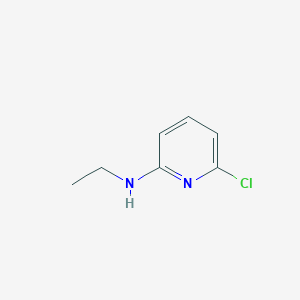
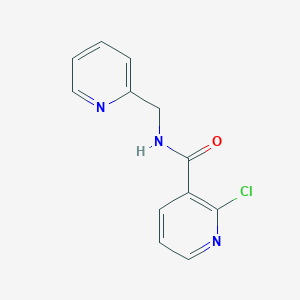



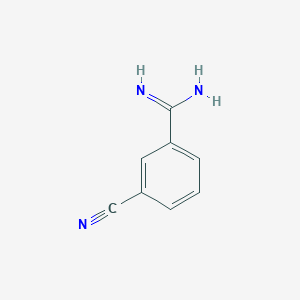
![1-{[5-(cyclopropylcarbonyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B3022141.png)
